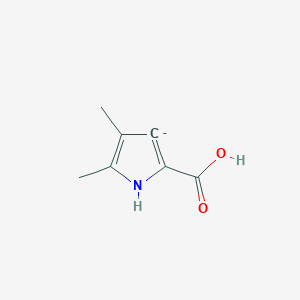
Tripotassium;hexachlororhodium(3-);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium;hexachlororhodium(3-);hydrate, also known as potassium hexachlororhodate(III), is a coordination compound with the molecular formula K₃[RhCl₆]·xH₂O. This compound is characterized by its red crystalline appearance and is primarily used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;hexachlororhodium(3-);hydrate typically involves the reaction of rhodium(III) chloride with potassium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired hexachlororhodate complex. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 3\text{KCl} \rightarrow \text{K}_3[\text{RhCl}_6] ]
The reaction mixture is then subjected to crystallization to obtain the red crystalline product. The crystallization process may involve cooling the solution or evaporating the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity rhodium and potassium chloride. The reaction is typically carried out in stainless steel reactors equipped with temperature and pressure control systems. The product is then purified through recrystallization and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium;hexachlororhodium(3-);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: Various rhodium complexes with different ligands.
Applications De Recherche Scientifique
Tripotassium;hexachlororhodium(3-);hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Employed in the production of high-purity rhodium and as a precursor for other rhodium compounds.
Mécanisme D'action
The mechanism of action of tripotassium;hexachlororhodium(3-);hydrate involves the interaction of the rhodium center with various molecular targets. In catalytic applications, the rhodium center facilitates the activation of substrates through coordination and electron transfer processes. In biological systems, the compound can interact with cellular components, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Potassium hexachloroplatinate(IV): Contains platinum and has different oxidation states.
Sodium hexachlororhodate(III): Similar but uses sodium instead of potassium.
Uniqueness
Tripotassium;hexachlororhodium(3-);hydrate is unique due to its specific coordination environment and the properties imparted by the rhodium center. Its red crystalline form and specific reactivity make it distinct from other hexachlorometallates.
Propriétés
Formule moléculaire |
Cl6H2K3ORh |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
tripotassium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3K.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |
Clé InChI |
UETDAMRBCQITBC-UHFFFAOYSA-H |
SMILES canonique |
O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


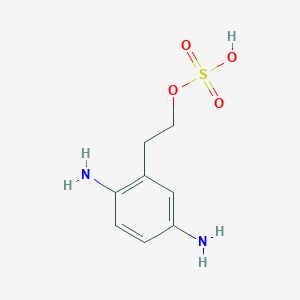
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
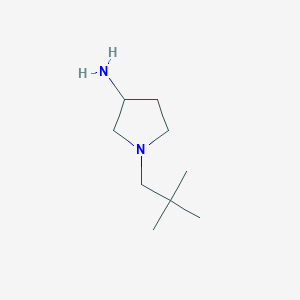
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
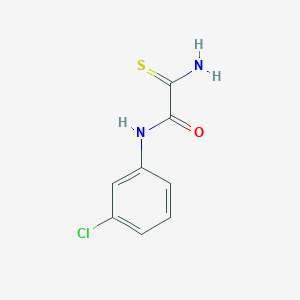
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)


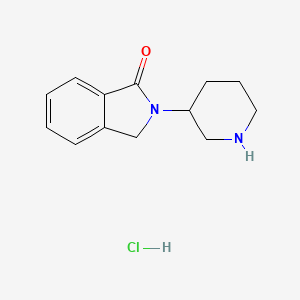
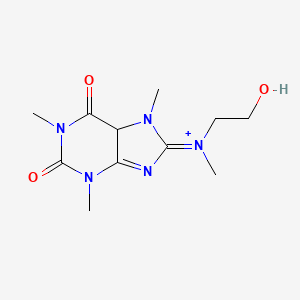
![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
